3H-benzo[f]chromene
Overview
Description
3H-benzo[f]chromene is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the naphthopyran family, which has garnered significant interest due to its applications in photochromic lenses and other optical devices . The unique structural features of this compound allow it to undergo reversible transformations between different isomeric forms, making it a valuable material in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3H-benzo[f]chromene can be synthesized through several methods. One common approach involves the condensation of naphthol with propargyl alcohol in the presence of a catalyst such as β-cyclodextrin hydrate . Another method includes the use of montmorillonite K-10 as a catalyst, where a mixture of propargylic alcohol and β-naphthol is reacted in toluene at room temperature . Additionally, ball-milling techniques with catalytic indium(III) chloride have been employed to achieve high yields of naphthopyrans with minimal side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-state protocols and catalytic systems allows for efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3H-benzo[f]chromene undergoes various chemical reactions, including photochromic reactions, oxidation, and protonation. The photochromic reaction involves the conversion of the closed form to colored isomers upon UV irradiation . Oxidation reactions can be catalyzed by rhodium(III), leading to the formation of dibenzo[b,d]pyran-6-ones . Protonation of this compound results in rapid fading of the colored species .
Common Reagents and Conditions
Photochromic Reactions: UV light is used to induce the photochromic transformation.
Oxidation: Rhodium(III) catalysts are employed for oxidative C-H bond arylation.
Protonation: Acid treatment is used to protonate the compound, leading to rapid fading.
Major Products
Photochromic Reactions: Transoid-cis and transoid-trans isomers.
Oxidation: Dibenzo[b,d]pyran-6-ones.
Protonation: Protonated this compound.
Scientific Research Applications
3H-benzo[f]chromene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-benzo[f]chromene involves photoinduced ring-opening followed by isomerization on a multidimensional potential-energy surface . Upon UV irradiation, the compound undergoes a transition from the closed form to colored isomers, including transoid-cis and transoid-trans forms . The excited-state dynamics and potential energy landscape play a crucial role in determining the efficiency and stability of the photochromic reaction .
Comparison with Similar Compounds
3H-benzo[f]chromene is often compared with other naphthopyran derivatives and similar photochromic compounds:
2H-Naphtho[1,2-b]pyrans: Exhibit complementary properties but differ in their mechanochemical behavior.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: A well-studied derivative with applications in ophthalmic lenses.
3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Known for its unique photochromic properties.
The uniqueness of this compound lies in its ability to undergo reversible photochromic transformations with high efficiency and stability, making it a valuable compound for various applications .
Properties
CAS No. |
229-80-1 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3H-benzo[f]chromene |
InChI |
InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2 |
InChI Key |
VCMLCMCXCRBSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.